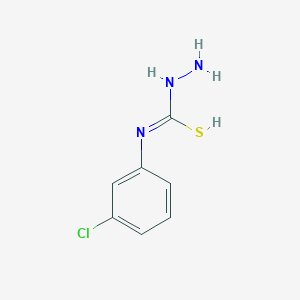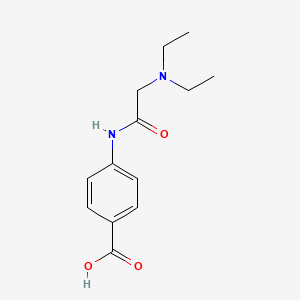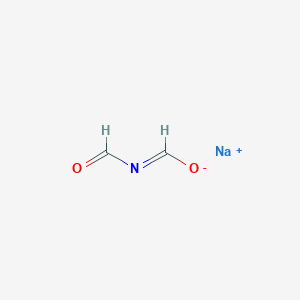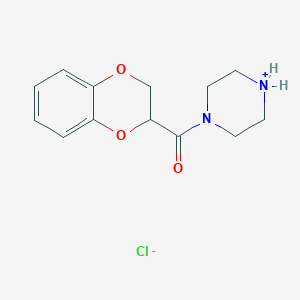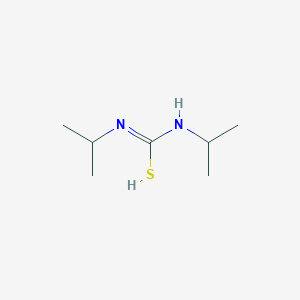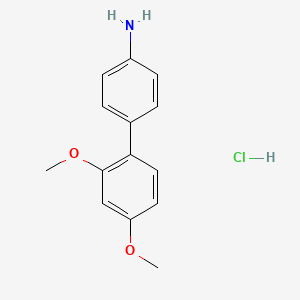
Chlorodi(isopropyl)silane
Overview
Description
Chlorodi(isopropyl)silane is a useful research compound. Its molecular formula is C6H15ClSi and its molecular weight is 150.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chlorodi(isopropyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorodi(isopropyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis : Tetra(isopropyl)silane, a related compound, has been synthesized using improved experimental conditions, and its molecular structure has been determined using electron diffraction, revealing details about bond distances and angles under steric compression of isopropyl substituents (Anderson et al., 1989).
Reduction of Organic Substrates : Tris(isopropylthio)silane, another derivative, effectively reduces various organic substrates via free radical mechanisms, demonstrating its potential as a reducing agent in organic synthesis (Chatgilialoglu et al., 1992).
Preparation from Chlorosilanes : The preparation of isopropyl silicate from chlorosilanes obtained by reacting silicon with hydrogen chloride has been explored, indicating a method for recovering by-products in the production of silane derivatives (Emblem & Hargreaves, 1965).
Organometallic Chemistry : Isopropylsilanes have been synthesized through reactions of chloro- or fluoro-silanes with isopropyllithium, contributing to the field of organometallic chemistry (Weidenbruch & Schiffer, 1975).
Corrosion Protective Coatings : Silane coatings, incorporating graphene oxide silanized using aminopropyl triethoxysilane, have been used to enhance the corrosion protective performance of steel surfaces (Ahmadi et al., 2016).
Cement Hydration and Mechanical Properties : Silanes and their derivatives have been studied for their effects on cement hydration and the mechanical properties of mortars, demonstrating their utility in construction materials (Feng et al., 2016).
Synthesis of Organofunctional Silanes : Organofunctional silanes with sterically hindered substituents have been synthesized for use in polymer coupling systems and sol-gel processes (Guliński et al., 2001).
Enhancing Adhesion of Materials : Silane reagents have been used as primers to enhance the adhesion of materials, such as chromium tanned leather to polyurethane adhesives (Fotea & D’Silva, 2004).
Corrosion Inhibition : Self-assembled silane films have been investigated for their ability to inhibit corrosion in metals, demonstrating the effectiveness of silane molecules in corrosion protection (Fan et al., 2011).
properties
IUPAC Name |
chloro-di(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClSi/c1-5(2)8(7)6(3)4/h5-6,8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXYLRTYLIHXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[SiH](C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodi(isopropyl)silane | |
CAS RN |
2227-29-4 | |
| Record name | Chlorobis(1-methylethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



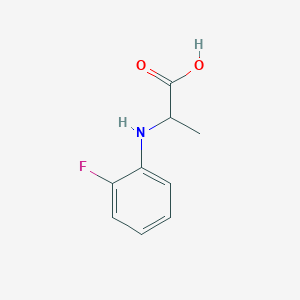


![2-(4-Fluoro-phenyl)-3-piperazin-1-ylmethyl-benzo-[d]imidazo[2,1-b]thiazole](/img/structure/B7724159.png)
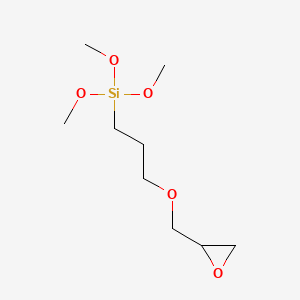
![4-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]-4-oxobutanoate](/img/structure/B7724170.png)
